イカツバン酢酸塩

説明

Icatibant Acetate is the acetate salt form of icatibant, an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R . It is used to treat sudden attacks of hereditary angioedema (HAE) by blocking a chemical in the body that causes swelling, inflammation, and pain .

Molecular Structure Analysis

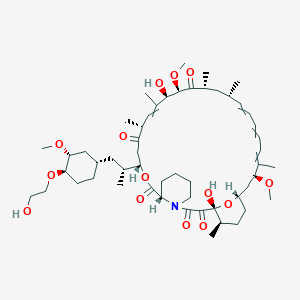

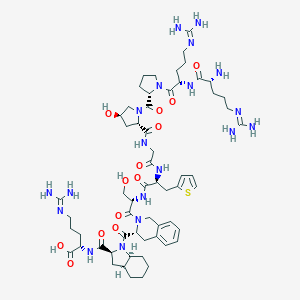

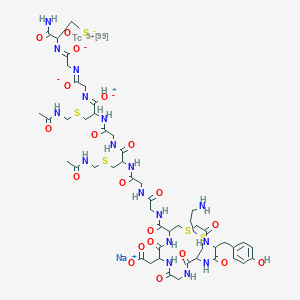

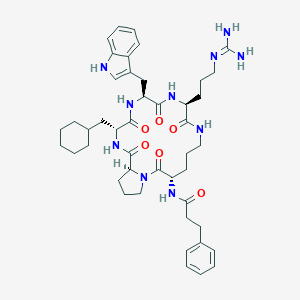

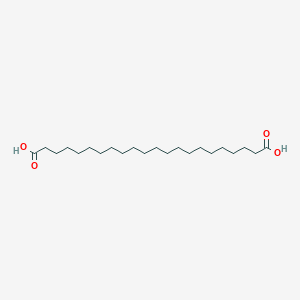

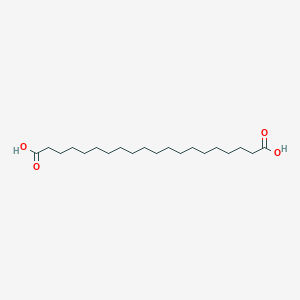

The molecular structure of Icatibant Acetate is complex. It has a molecular formula of C61H93N19O15S and a molecular weight of 1364.6 g/mol . The structure of Icatibant Acetate can be found in various scientific databases .

科学的研究の応用

遺伝性血管性浮腫(HAE)の治療

イカツバン酢酸塩は、遺伝性血管性浮腫(HAE)の潜在的な治療法として研究されてきました。血管を拡張させるペプチドであるブラジキニンは、HAEの腫脹に関与しています。 特に、B2受容体を持たないマウスでは腫脹が減少したことから、ブラジキニンが疾患の病態生理に関係していることが示されています . イカツバン酢酸塩は、合成デカペプチドであり、ブラジキニンと同様の親和性でB2受容体を標的としています。 ブラジキニン分解酵素による分解に抵抗性があり、以前のB2受容体拮抗薬よりも2〜3倍の効力を有しています .

COVID-19治療

侵襲的機械換気が必要ない病院に入院しているSARS-CoV-2(COVID-19)感染患者におけるイカツバン酢酸塩の有効性と安全性を評価するために、多施設共同の非盲検ランダム化概念実証第II相臨床試験が行われました . SARS-CoV-2感染患者にイカツバン酢酸塩を投与することで、内皮細胞におけるブラジキニンタイプ2受容体に対する競合的拮抗作用を評価することができ、潜在的な抗炎症作用(浮腫の発達を抑制する可能性がある)とSARS-CoV-2の潜在的な阻害作用を評価することができました .

ブラジキニン受容体拮抗薬の合成

イカツバン酢酸塩は、ブラジキニン受容体拮抗薬の合成に使用されてきました . この用途は、特に、体内の特定の受容体を標的とする新しい薬物が開発されている製薬研究の分野で役立ちます。

作用機序

Target of Action

Icatibant Acetate primarily targets the Bradykinin B2 receptors . Bradykinin is a peptide-based hormone that is formed locally in tissues, often in response to trauma. It plays an important role as the mediator of pain .

Mode of Action

Icatibant Acetate is a synthetic decapeptide that acts as a competitive antagonist to the Bradykinin B2 receptors . It has a similar affinity to bradykinin and is resistant to bradykinin-cleaving enzyme degradation . By blocking the binding of native bradykinin to the Bradykinin B2 receptor, Icatibant inhibits the actions of bradykinin .

Biochemical Pathways

The primary biochemical pathway affected by Icatibant Acetate is the Bradykinin pathway . Bradykinin increases vessel permeability, dilates blood vessels, and causes smooth muscle cells to contract . Surplus bradykinin is responsible for the typical symptoms of inflammation, such as swelling, redness, overheating, and pain . These symptoms are mediated by activation of Bradykinin B2 receptors .

Pharmacokinetics

The pharmacokinetics of Icatibant Acetate have been characterized in studies using both intravenous and subcutaneous administration to healthy subjects and patients . The pharmacokinetic profile of Icatibant in patients with Hereditary Angioedema (HAE) is similar to that in healthy subjects . After subcutaneous injection of 30mg Icatibant Acetate, peak plasma concentrations can be reached within 30 minutes, with an absolute bioavailability close to 97% .

Result of Action

The result of Icatibant Acetate’s action is the inhibition of the development of bradykinin-induced hypotension, vasodilation, and reflex tachycardia . This leads to a reduction in the symptoms of inflammation, such as swelling, redness, overheating, and pain .

将来の方向性

Icatibant Acetate is currently used for the treatment of acute attacks of hereditary angioedema in adults. It is the only specific treatment authorized for self-administration by the subcutaneous route offering increased patient independence . Future research may focus on expanding its use to other conditions or improving its formulation for easier administration .

特性

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMZRZUEADSZDQ-OZPDGATDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N19O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138614-30-9 | |

| Record name | Icatibant acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

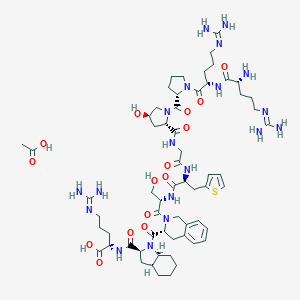

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

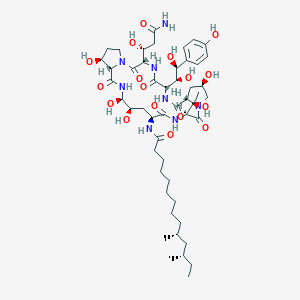

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)